N-((4-(4-bromophenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Overview
Description
N-((4-(4-bromophenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that features a triazole ring, bromophenyl, and fluorophenyl groups
Scientific Research Applications
N-((4-(4-bromophenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide has several applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting cancer and infectious diseases.
Material Science: The compound’s unique structure makes it suitable for use in organic electronics and as a building block for advanced materials.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(4-bromophenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of Bromophenyl and Fluorophenyl Groups: These groups are introduced through nucleophilic substitution reactions, where the bromine and fluorine atoms replace other leaving groups on the aromatic rings.
Coupling Reactions: The final step involves coupling the triazole derivative with benzamide under specific conditions, often using catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The triazole ring and aromatic groups allow it to bind to proteins and enzymes, potentially inhibiting their activity. This can disrupt various cellular processes, making it useful in drug development.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-Bromophenyl)-2-((2E)-2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazino)(oxo)acetyl)amino)benzamide .
- **N-(4-Bromophenyl)-2-((2E)-2-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazino)(oxo)acetyl)amino)benzamide .
Uniqueness
What sets N-((4-(4-bromophenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide apart is its combination of a triazole ring with both bromophenyl and fluorophenyl groups. This unique structure provides a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrFN5O2S/c25-17-6-12-20(13-7-17)31-21(14-27-23(33)16-4-2-1-3-5-16)29-30-24(31)34-15-22(32)28-19-10-8-18(26)9-11-19/h1-13H,14-15H2,(H,27,33)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBIVFHGXREWRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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